6-Epiangustifolin
Overview
Description
6-Epiangustifolin is a naturally occurring compound. It is a diterpene lactone with the IUPAC name (1’S,3R,3aR,4R,6’S,7’R,7aR,9’S)-7’-hydroxy-3-methoxy-7a-methyl-10’-methylidenespiro .
Synthesis Analysis
The synthesis of 6-Epiangustifolin can be achieved by various methods, such as chemical synthesis, biotransformation, and total synthesis. The most common method is the chemical synthesis of furanocoumarins that involves the condensation of coumarin and psoralen.
Molecular Structure Analysis
The molecular formula of 6-Epiangustifolin is C21H28O6 . It has an average mass of 376.449 and a mono-isotopic mass of 376.18859 .
Scientific Research Applications
Chemical Properties
“6-Epiangustifolin” is a diterpene lactone . Its IUPAC name is (1’S,3R,3aR,4R,6’S,7’R,7aR,9’S)- 7’- hydroxy- 3- methoxy- 7a- methyl- 10’- methylidenespiro[1,3,3a,5,6,7- hexahydro- 2- benzouran- 4,5’- 3- oxatricyclo[7.2.1.01,6]dodecane]- 2’,11’- dione .
Source of 6-Epiangustifolin
This compound is found in the exometabolome of the species Zea mays .
Phytochemical Composition
Plants of the Epilobium genus, which include the source of 6-Epiangustifolin, are rich in flavonoids, phenolic acids, tannins, steroids, triterpenes, and essential oils .
Traditional Medicine Applications
Epilobium genus plants have been used in traditional medicine for the treatment of benign prostate hyperplasia, rectal bleeding, menstrual disorders, stomach ulceration, gastritis, and sleeping disorders .
Pharmacological Applications
Pharmacological studies reveal that plants of the Epilobium genus, including those containing 6-Epiangustifolin, possess great potential in the treatments of benign prostatic hyperplasia due to their analgesic, anti-inflammatory, antitumor, and antiandrogenic properties .
Anti-Inflammatory and Analgesic Effects
The rhizome of E. angustifolin, which contains 6-Epiangustifolin, is often used in traditional Chinese medicine and has been found to possess anti-inflammatory, analgesic, antiphlogistic, and analgesic effects .
Mechanism of Action
Mode of Action
It is known that diterpene lactones can interact with various cellular components and influence cellular processes .
Biochemical Pathways
Diterpene lactones can influence various biochemical pathways, but the specific pathways affected by 6-Epiangustifolin require further investigation .
Result of Action
It has been suggested that the compound exhibits inhibitory activity against the k562 cell line .
properties
IUPAC Name |
(1'S,3R,3aR,4R,6'S,7'R,7aR,9'S)-7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-11-12-7-13(22)14-20(10-27-18(24)21(14,8-12)16(11)23)6-4-5-19(2)9-26-17(25-3)15(19)20/h12-15,17,22H,1,4-10H2,2-3H3/t12-,13-,14+,15-,17-,19+,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBRRBOOBNKJY-YHDMYULQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(OC2)OC)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H](OC2)OC)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Epiangustifolin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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